molecular formula C6H6ClIN2 B2411948 6-Chloro-2-iodo-4-methylpyridin-3-amine CAS No. 1073182-74-7

6-Chloro-2-iodo-4-methylpyridin-3-amine

Cat. No.: B2411948
CAS No.: 1073182-74-7
M. Wt: 268.48
InChI Key: IOUXPZAGBJPWRP-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-4-methylpyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the iodination of 6-chloro-4-methylpyridin-3-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while nucleophilic substitution with thiolates produces thioethers .

Scientific Research Applications

6-Chloro-2-iodo-4-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-iodopyridin-3-amine
  • 6-Chloro-4-iodo-N-methylpyridin-3-amine
  • 2-Chloro-6-iodo-3-methoxypyridine
  • 6-Chloro-3-fluoro-2-iodopyridine

Uniqueness

6-Chloro-2-iodo-4-methylpyridin-3-amine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-chloro-2-iodo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUXPZAGBJPWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Amino-2-chloro-4-methylpyridine (1.35 g) was dissolved in DMF (20 mL), N-iodosuccinimide (2.59 g) was added and the reaction mixture was stirred at room temperature for 12 hours. Ethyl acetate was added and the organic layer was washed 3× with water, washed with brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica 60, hexane/ethyl acetate=3:1, Rf=0.30) to afford 1.38 g of the title compound of the formula
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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